Cas no 4553-27-9 (3-(4-benzylpiperazin-1-yl)propan-1-amine)

3-(4-benzylpiperazin-1-yl)propan-1-amine structure
4553-27-9 structure
Nome del prodotto:3-(4-benzylpiperazin-1-yl)propan-1-amine
Numero CAS:4553-27-9
MF:C14H23N3
MW:233.35252
MDL:MFCD03701704
CID:325583
PubChem ID:3149269

3-(4-benzylpiperazin-1-yl)propan-1-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Piperazinepropanamine,4-(phenylmethyl)-
    • 3-(4-BENZYL-PIPERAZIN-1-YL)-PROPYLAMINE
    • 3-(4-Benzyl-piperazinyl)propanamine
    • 1-(3-amino-1-propyl)-4-(phenylmethyl)piperazine
    • 1-(3-aminopropyl)-4-benzylpiperazine
    • 1-Benzyl-4-(3-aminopropyl)-piperazin
    • 3-(4-benzyl-1-piperazinyl)propylamine
    • 3-(4-benzylpiperazin-1-yl)propylamine
    • 3-[4-benzylpiperazinyl]propylamine
    • ChemDiv2_003413
    • PubChem12267
    • SureCN544347
    • 4-Benzyl-1-(3-aminopropyl)piperazine
    • 3-(4-benzylpiperazin-1-yl)propan-1-amine
    • HMS1378L03
    • DTXSID70389894
    • BB 0253195
    • EU-0099996
    • 4553-27-9
    • FT-0604303
    • AKOS000172196
    • DQZBCJSBHYEUAY-UHFFFAOYSA-N
    • MFCD03701704
    • [3-(4-Benzylpiperazin-1-yl)propyl]amine
    • SCHEMBL544347
    • AB01334408-02
    • NCGC00342484-01
    • Z316909494
    • EN300-36213
    • A7172
    • CS-0247264
    • MDL: MFCD03701704
    • Inchi: InChI=1S/C14H23N3/c15-7-4-8-16-9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13,15H2
    • Chiave InChI: DQZBCJSBHYEUAY-UHFFFAOYSA-N
    • Sorrisi: NCCCN1CCN(CC2=CC=CC=C2)CC1

Proprietà calcolate

  • Massa esatta: 233.18939
  • Massa monoisotopica: 233.189
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 5
  • Complessità: 194
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1
  • Superficie polare topologica: 32.5A^2

Proprietà sperimentali

  • Densità: 1.038±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 355.1°C at 760 mmHg
  • Punto di infiammabilità: 166.1°C
  • Indice di rifrazione: 1.556
  • Solubilità: Solubile (120 g/l) (25°C),
  • PSA: 32.5

3-(4-benzylpiperazin-1-yl)propan-1-amine Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

3-(4-benzylpiperazin-1-yl)propan-1-amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-36213-1.0g
3-(4-benzylpiperazin-1-yl)propan-1-amine
4553-27-9 95.0%
1.0g
$298.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
008513-1g
3-(4-Benzyl-piperazin-1-yl)-propylamine
4553-27-9
1g
6144.0CNY 2021-07-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN14275-10G
3-(4-benzylpiperazin-1-yl)propan-1-amine
4553-27-9 95%
10g
¥ 4,771.00 2023-04-13
Enamine
EN300-36213-0.1g
3-(4-benzylpiperazin-1-yl)propan-1-amine
4553-27-9 95.0%
0.1g
$104.0 2025-03-21
TRC
B704538-100mg
3-(4-Benzylpiperazin-1-yl)propan-1-amine
4553-27-9
100mg
$ 70.00 2022-06-06
TRC
B704538-500mg
3-(4-Benzylpiperazin-1-yl)propan-1-amine
4553-27-9
500mg
$ 250.00 2022-06-06
TRC
B704538-50mg
3-(4-Benzylpiperazin-1-yl)propan-1-amine
4553-27-9
50mg
$ 50.00 2022-06-06
Enamine
EN300-36213-0.5g
3-(4-benzylpiperazin-1-yl)propan-1-amine
4553-27-9 95.0%
0.5g
$233.0 2025-03-21
Enamine
EN300-36213-10.0g
3-(4-benzylpiperazin-1-yl)propan-1-amine
4553-27-9 95.0%
10.0g
$1044.0 2025-03-21
Enamine
EN300-36213-0.25g
3-(4-benzylpiperazin-1-yl)propan-1-amine
4553-27-9 95.0%
0.25g
$148.0 2025-03-21
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:4553-27-9)3-(4-benzylpiperazin-1-yl)propan-1-amine
A7172
Purezza:99%/99%
Quantità:10.0g/5.0g
Prezzo ($):587.0/395.0